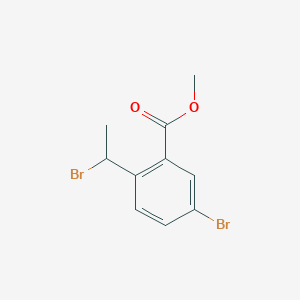

Methyl 5-bromo-2-(1-bromoethyl)benzoate

Description

Methyl 5-bromo-2-(1-bromoethyl)benzoate is a brominated benzoate ester characterized by a bromine atom at the 5-position of the benzene ring and a 1-bromoethyl substituent at the 2-position. This article focuses on comparing this compound with analogs documented in recent literature, emphasizing molecular features, synthesis, characterization, and biological implications.

Properties

Molecular Formula |

C10H10Br2O2 |

|---|---|

Molecular Weight |

321.99 g/mol |

IUPAC Name |

methyl 5-bromo-2-(1-bromoethyl)benzoate |

InChI |

InChI=1S/C10H10Br2O2/c1-6(11)8-4-3-7(12)5-9(8)10(13)14-2/h3-6H,1-2H3 |

InChI Key |

OSUJBODNMRQDPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)C(=O)OC)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The target compound has the lowest molecular weight among the compared analogs due to its aliphatic bromoethyl group.

- Bulky aromatic substituents (e.g., naphthyl in , quinolinyl in ) increase molecular weight and may enhance π-π stacking interactions.

- Polar functional groups (e.g., amino cyclohexyl in ) improve solubility in polar solvents compared to halogenated analogs.

Key Observations :

- Brominated benzoates often employ nucleophilic substitution or coupling reactions, as seen in .

- Stereoisomers (e.g., (1S,3R)-33 and (1S,3S)-33 ) require advanced chromatographic purification and spectral validation.

- Crystallographic studies (e.g., ) reveal packing patterns influenced by substituents, such as π-π stacking in quinolinyl derivatives.

Physicochemical and Crystallographic Properties

Substituents dictate solubility, melting points, and solid-state interactions:

- Target Compound : The 1-bromoethyl group may introduce steric hindrance, reducing crystallinity compared to planar aromatic analogs.

- : The naphthyl group enhances hydrophobicity and π-π stacking, likely resulting in higher melting points .

- : Crystallizes in P21/n with Z = 4; weak C–H⋯O hydrogen bonds and π-π interactions dominate packing .

- : The amino cyclohexyl group increases polarity, improving solubility in solvents like THF or DMSO .

Preparation Methods

Synthetic Route Overview

The synthesis of Methyl 5-bromo-2-(1-bromoethyl)benzoate generally proceeds via the following key steps:

- Preparation of methyl 2-bromo-5-vinylbenzoate from methyl 2-bromo-5-iodobenzoate by palladium-catalyzed vinylation.

- Conversion of methyl 2-bromo-5-vinylbenzoate to 2-bromo-5-(1-bromoethyl)benzoic acid via hydrobromic acid addition.

- Esterification of 2-bromo-5-(1-bromoethyl)benzoic acid to this compound.

This method is supported by detailed experimental procedures and yields from peer-reviewed literature.

Detailed Stepwise Preparation

| Step | Reaction Description | Reagents & Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Synthesis of Methyl 2-bromo-5-vinylbenzoate | Methyl 2-bromo-5-iodobenzoate, vinyltributyltin, Pd(PPh3)4 catalyst, DMF, 120 °C, 12 h | 95% | Palladium-catalyzed Stille coupling to introduce vinyl group |

| 2 | Conversion to 2-bromo-5-(1-bromoethyl)benzoic acid | 48% aqueous HBr, 90 °C, 2 h | 97% | Electrophilic addition of HBr across vinyl group, followed by acid workup |

| 3 | Esterification to this compound | 2-bromo-5-(1-bromoethyl)benzoic acid, K2CO3, methyl iodide, MeCN, 80 °C, 24 h | 75% | Alkylation of acid to methyl ester under basic conditions |

Experimental Details and Research Findings

Step 1: Vinylation via Stille Coupling

- Methyl 2-bromo-5-iodobenzoate (1.5 g, 4.4 mmol) is reacted with vinyltributyltin (1.81 g, 5.3 mmol) in DMF using Pd(PPh3)4 (0.51 g, 0.44 mmol) as a catalyst.

- The mixture is heated at 120 °C for 12 hours.

- After aqueous workup and extraction with ethyl acetate, the product is purified by flash chromatography.

- Yield: 95% as a colorless oil.

Step 2: Hydrobromic Acid Addition

- The vinyl ester is treated with 48% aqueous hydrobromic acid at 90 °C for 2 hours.

- The reaction mixture is poured into ice water and extracted with dichloromethane.

- Purification by flash chromatography yields the 2-bromo-5-(1-bromoethyl)benzoic acid as a yellow oil.

- Yield: 97%.

Step 3: Esterification

- The acid is converted to the methyl ester by reaction with methyl iodide and potassium carbonate in acetonitrile at 80 °C for 24 hours.

- After aqueous workup and extraction, the product is purified by flash chromatography.

- Yield: 75% as a yellow solid.

These steps are adapted from a detailed synthetic protocol published in medicinal chemistry research, ensuring reproducibility and high purity of the final compound.

Alternative and Supporting Synthetic Information

- The preparation of related methyl bromo-substituted benzoates often involves bromination of methyl-substituted benzoic acids using brominating agents such as 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in sulfuric acid, achieving high yields (~88%) for 5-bromo-2-methylbenzoic acid intermediates.

- Other synthetic strategies involve the transformation of 2-vinylbenzoic acid methyl esters to 2-(2-bromoethyl)benzoic acid methyl esters via hydroboration-oxidation followed by bromination with triphenylphosphine and carbon tetrabromide. Though this route targets a different positional isomer, it provides insights into halogenation methods applicable to benzoate esters.

- The use of base (e.g., potassium carbonate) and methylating agents (methyl iodide) for esterification is a common and effective approach to obtain methyl esters from corresponding acids.

Summary Table of Preparation Methods

Notes on Purification and Characterization

- Flash column chromatography on silica gel is the standard purification method after each step.

- Organic extractions typically use ethyl acetate or dichloromethane, with drying over sodium sulfate.

- Characterization data reported include NMR (1H and 13C), LCMS, and melting points to confirm compound identity and purity.

Q & A

Basic: What are the common synthetic routes for Methyl 5-bromo-2-(1-bromoethyl)benzoate?

The compound is typically synthesized via sequential bromination and esterification. For example, bromination of a pre-functionalized benzoate precursor (e.g., methyl 2-(1-hydroxyethyl)-5-bromobenzoate) using reagents like PBr₃ or HBr in acetic acid can introduce the bromoethyl group . Key steps include:

- Solvent selection : THF or dichloromethane for controlled reactivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

- Characterization : IR (C=O stretch at ~1700 cm⁻¹), ¹H NMR (δ 1.8–2.2 ppm for bromoethyl CH₂Br and δ 3.8–4.0 ppm for ester OCH₃), and HR-MS for molecular ion confirmation .

Advanced: How can reaction conditions be optimized to improve yield in the bromoethylation step?

Optimization involves:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions like over-bromination .

- Catalyst use : Lewis acids (e.g., FeBr₃) enhance electrophilic substitution efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require quenching with ice-water to prevent decomposition .

Contradictory data exists on brominating agents: PBr₃ gives higher regioselectivity, while HBr/AcOH is cost-effective but risks ester hydrolysis .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify substituent positions (e.g., bromoethyl CH₂Br at δ 3.4–3.6 ppm; aromatic Br at δ 7.2–7.5 ppm) .

- HR-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 335.97 for C₁₀H₁₀Br₂O₂) .

- IR : Ester carbonyl (1720–1700 cm⁻¹) and C-Br stretches (600–500 cm⁻¹) .

Advanced: How can crystallography resolve ambiguities in structural assignments?

Single-crystal X-ray diffraction:

- Space group analysis : For example, centrosymmetric dimers (P2₁/c) with weak C–H⋯O hydrogen bonds or π–π stacking (3.8–4.2 Å interplanar distances) .

- Torsional angles : Confirm the orientation of the bromoethyl group (e.g., dihedral angles <10° indicate coplanarity with the benzene ring) .

Contrast with similar compounds (e.g., methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate in P2₁/n) to assess steric effects .

Basic: What are the primary reactivity patterns of this compound?

- Nucleophilic substitution : Bromoethyl group reacts with amines/thiols (e.g., SN2 with K₂CO₃ in DMF) .

- Ester hydrolysis : Under basic conditions (NaOH/EtOH) to yield carboxylic acid derivatives .

- Cross-coupling : Suzuki-Miyaura coupling using the aryl bromide (Pd(PPh₃)₄, arylboronic acid) .

Advanced: How does steric hindrance from the bromoethyl group influence coupling reactions?

The 1-bromoethyl group creates steric bulk, requiring:

- Bulky ligands : XPhos or SPhos enhance Pd catalyst turnover .

- Elevated temperatures : 80–100°C in toluene to overcome activation barriers .

Compare with methyl 5-bromo-2-methoxybenzoate, where reduced steric hindrance allows faster coupling .

Basic: What safety protocols are essential when handling this compound?

- PPE : Gloves, goggles, and fume hoods due to lachrymatory bromoethyl vapors .

- Storage : Inert atmosphere (N₂) at –20°C to prevent degradation .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can in vitro assays evaluate its biological potential (e.g., enzyme inhibition)?

- Kinetic assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorogenic substrates .

- Docking studies : Molecular modeling (AutoDock Vina) to predict binding via halogen bonds (Br⋯O/N interactions) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2), noting EC₅₀ values >50 μM suggest low toxicity .

Basic: What are common derivatives synthesized from this compound?

- Amides : React with primary amines (e.g., NH₃/MeOH) to replace the ester .

- Ether-linked analogs : Nucleophilic substitution with alkoxides (e.g., NaOMe) .

- Cross-coupled products : Aryl-aryl bonds via Pd-mediated reactions .

Advanced: How do electronic effects of bromine impact photophysical properties?

- UV-Vis : Bromine’s electron-withdrawing effect red-shifts λmax (e.g., 280 nm → 310 nm in MeOH) .

- Fluorescence quenching : Heavy atom effect reduces quantum yield (Φ <0.1) compared to non-halogenated analogs .

Basic: What solvents are compatible for its recrystallization?

- Ethanol/water mixtures : For high-polarity derivatives .

- Hexane/ethyl acetate : For non-polar crystals .

- Avoid DMSO : Risk of ester solvolysis .

Advanced: How can computational chemistry predict regioselectivity in further functionalization?

- DFT calculations (Gaussian 16) : Assess Fukui indices to identify electrophilic sites (e.g., C-4 position on the benzene ring) .

- NBO analysis : Quantify hyperconjugative interactions stabilizing intermediates .

Data Contradictions and Resolution

- Synthetic yields : Reports vary from 45% (HBr/AcOH) to 68% (PBr₃/THF). Resolution: Optimize stoichiometry (1.2 eq. PBr₃) and exclude moisture .

- Biological activity : Some studies report antitumor activity (IC₅₀ 20 μM), while others show inactivity. Resolution: Verify assay conditions (e.g., cell permeability via logP adjustments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.